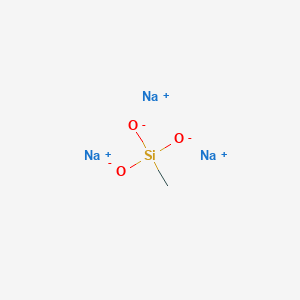

Sodium methylsilanetriolate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

16589-43-8 |

|---|---|

Molecular Formula |

CH6NaO3Si |

Molecular Weight |

117.13 g/mol |

IUPAC Name |

sodium;dihydroxy-methyl-oxidosilane |

InChI |

InChI=1S/CH6O3Si.Na/c1-5(2,3)4;/h2-4H,1H3; |

InChI Key |

FKNKOPQPFGPJBL-UHFFFAOYSA-N |

SMILES |

C[Si]([O-])([O-])[O-].[Na+].[Na+].[Na+] |

Canonical SMILES |

C[Si](O)(O)O.[Na] |

Other CAS No. |

31795-24-1 16589-43-8 |

physical_description |

Liquid 30% Aqueous solution: Clear liquid; [Gelest MSDS] |

Pictograms |

Corrosive |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Sodium Methylsilanetriolate

Foreword: A Note on the Molecular Identity of Sodium Methylsilanetriolate

This compound, a cornerstone organosilicon compound, presents a degree of ambiguity in scientific and commercial literature regarding its precise molecular structure. While the CAS Number 16589-43-8 is most consistently associated with the trisodium salt , having the molecular formula CH₃Na₃O₃Si , it is not uncommon to find the same CAS number linked to a monosodium salt with the formula CH₅NaO₃Si . This guide will primarily focus on the trisodium variant, which is supported by molecular weight data from numerous chemical suppliers. However, researchers should be cognizant of this discrepancy and are advised to confirm the exact nature of their material through appropriate analytical methods. This guide will address the properties and synthesis pathways applicable to both forms where relevant, acknowledging the underlying chemistry of the methylsilanetriol anion.

Introduction: The Architectural Versatility of an Organosilicon Building Block

This compound is an organosilicon compound of significant industrial and research interest. It belongs to the class of silanolates, which are salts of silanols (compounds containing Si-OH groups). The presence of a methyl group bonded directly to the silicon atom, combined with the ionic nature imparted by the sodium counterions, bestows upon this molecule a unique combination of organic and inorganic characteristics. This duality is the foundation of its utility as a versatile precursor for silicone polymers, a surface modifying agent, and a key component in advanced material formulations. Its high solubility in water, a feature not common to many organosilane precursors, further enhances its applicability in a wide range of processes. This guide provides a comprehensive overview of the fundamental properties of this compound, intended for researchers, scientists, and professionals in drug development and materials science who seek to leverage its unique chemical architecture.

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of this compound dictate its behavior in various applications. The data presented here is a synthesis of information from multiple sources and should be considered as typical values.

Table 1: Physicochemical Properties of this compound (Trisodium Salt)

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][2] |

| Synonyms | Trithis compound, Methylsilanetriol trisodium salt | [3] |

| CAS Number | 16589-43-8 | [1][2] |

| Molecular Formula | CH₃Na₃O₃Si | [1][2] |

| Molecular Weight | 160.09 g/mol | [1] |

| Appearance | Typically supplied as a 30% aqueous solution, which is a clear liquid. The solid form is a white powder. | [4] |

| Solubility | Soluble in water. | |

| Boiling Point | ~200.8 °C at 760 mmHg (for the salt) | [2] |

| Flash Point | ~75.2 °C | [2] |

| Density | ~1.24 g/cm³ | [2] |

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is fundamentally a two-step process involving hydrolysis of a suitable methyl-substituted silicon precursor followed by neutralization with a sodium base. The choice of precursor and the control of reaction conditions are critical to obtaining a product with the desired properties and purity.

Step 1: Hydrolysis of Methyl-Silicon Precursors

The initial step involves the hydrolysis of a methyl-substituted chlorosilane or alkoxysilane. Methyltrichlorosilane (CH₃SiCl₃) is a common industrial precursor due to its reactivity.[5] The hydrolysis reaction replaces the chloro groups with hydroxyl groups to form methylsilanetriol (CH₃Si(OH)₃) and hydrochloric acid as a byproduct.[5]

Reaction: CH₃SiCl₃ + 3H₂O → CH₃Si(OH)₃ + 3HCl

Alternatively, methyltrialkoxysilanes, such as methyltrimethoxysilane (CH₃Si(OCH₃)₃) or methyltriethoxysilane (CH₃Si(OC₂H₅)₃), can be used.[5] The hydrolysis of these precursors yields methylsilanetriol and the corresponding alcohol. This route can offer better control over the reaction rate.

Reaction: CH₃Si(OCH₃)₃ + 3H₂O → CH₃Si(OH)₃ + 3CH₃OH

Caption: Hydrolysis of Methyltrichlorosilane.

Experimental Protocol: General Hydrolysis of Methyltrichlorosilane

-

Causality: The use of a significant excess of water helps to drive the hydrolysis to completion and to dissipate the heat generated by this exothermic reaction. Gradual addition of the methyltrichlorosilane is crucial to control the reaction rate and prevent a dangerous temperature increase and excessive HCl fuming. A patent describes a method where methyltrichlorosilane is introduced into water in a cyclical manner at 40-60 °C to better control the reaction.[6]

-

Reaction Setup: A reaction vessel equipped with a stirrer, dropping funnel, and a means to control the temperature (e.g., an ice bath) is charged with deionized water.

-

Addition of Precursor: Methyltrichlorosilane is added dropwise to the vigorously stirred water. The rate of addition is controlled to maintain the reaction temperature within a manageable range, typically below 40 °C.[7]

-

Reaction Completion: After the addition is complete, the mixture is stirred for a period to ensure complete hydrolysis.

-

Separation: The resulting mixture contains solid methylsilanetriol (which is prone to self-condensation) and an aqueous solution of hydrochloric acid. The solid product is then separated by filtration.[7]

-

Washing: The filtered solid is washed with water until the washings are neutral to remove residual hydrochloric acid.[7]

Step 2: Neutralization to Form the Sodium Salt

The second step involves the neutralization of the methylsilanetriol with a sodium base, typically sodium hydroxide (NaOH), to form this compound. The stoichiometry of the sodium hydroxide will determine the final salt form (mono-, di-, or trisodium). For the trisodium salt, three equivalents of NaOH are required.

Reaction: CH₃Si(OH)₃ + 3NaOH → CH₃Si(ONa)₃ + 3H₂O

Caption: Neutralization of Methylsilanetriol.

Experimental Protocol: General Neutralization of Methylsilanetriol

-

Causality: The reaction is typically carried out in an aqueous medium. Heating the reaction mixture can facilitate the dissolution of methylsilanetriol and ensure complete neutralization. A Chinese patent describes a substitution reaction with sodium hydroxide at 80-90 °C.[7]

-

Reaction Setup: The washed methylsilanetriol from the hydrolysis step is suspended in water in a reaction vessel equipped with a stirrer and a heating mantle.

-

Addition of Base: A stoichiometric amount of sodium hydroxide solution is added to the suspension. For the trisodium salt, three molar equivalents of NaOH are used.

-

Reaction: The mixture is heated, for instance to 80-90 °C, and stirred for a period of 0.5-1.5 hours to ensure complete reaction and formation of the sodium salt.[7]

-

Isolation: The resulting solution of this compound can be used directly or the solid product can be isolated by evaporation of the water.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the nucleophilic character of the silanolate (Si-O⁻) groups and the presence of the methyl group.

-

Hydrolysis and Condensation: In aqueous solutions, this compound exists in equilibrium with its hydrolyzed form, methylsilanetriol. The silanol groups (Si-OH) are highly reactive and can undergo condensation reactions to form siloxane bonds (Si-O-Si). This process is the basis for the formation of silicone polymers and networks. The rate of condensation is influenced by pH, concentration, and temperature.

-

Reaction with Electrophiles: The silanolate groups are strong nucleophiles and will react with a variety of electrophiles. For example, reaction with alkyl halides can lead to the formation of silyl ethers.

-

Surface Modification: The silanol groups can react with hydroxyl groups present on the surfaces of materials like glass, silica, and metal oxides to form stable covalent Si-O-Substrate bonds. This property is exploited for surface modification to impart hydrophobicity or improve adhesion.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organosilicon compounds.

-

¹H NMR: The proton NMR spectrum would be expected to show a singlet for the methyl protons (Si-CH₃). The chemical shift of this peak would provide information about the electronic environment of the silicon atom.

-

¹³C NMR: The carbon-13 NMR spectrum would show a single resonance for the methyl carbon. Its chemical shift would be characteristic of a carbon atom bonded to silicon.[8][9]

-

²⁹Si NMR: Silicon-29 NMR is particularly informative for organosilicon compounds.[10][11][12] A single resonance would be expected for the silicon atom in this compound. The chemical shift would be highly sensitive to the nature of the substituents on the silicon atom (in this case, one methyl group and three oxygen atoms).[10][13]

Experimental Protocol: General NMR Sample Preparation

-

Causality: The choice of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks. The concentration of the sample is optimized to achieve a good signal-to-noise ratio in a reasonable acquisition time.[2][14][15][16]

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., D₂O for the sodium salt).

-

Sample Preparation: Dissolve an appropriate amount of the sample (typically 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.[2]

-

Transfer: Transfer the solution to a 5 mm NMR tube, ensuring the liquid level is between 4.0 and 5.0 cm.[2]

-

Analysis: Acquire the NMR spectra on a spectrometer, locking on the deuterium signal of the solvent and shimming the magnetic field to achieve optimal resolution.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Table 2: Expected FTIR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibration |

| ~2960-2900 | C-H stretching of the methyl group |

| ~1260 | Si-CH₃ symmetric deformation |

| ~1100-1000 | Si-O stretching (broad and strong, characteristic of siloxanes and silanolates) |

| ~800-750 | Si-C stretching and CH₃ rocking |

Experimental Protocol: FTIR Sample Preparation (KBr Pellet Method for Solids)

-

Causality: The sample is dispersed in a KBr matrix, which is transparent to infrared radiation in the mid-IR region. The mixture is pressed into a thin, transparent pellet to allow the IR beam to pass through. The sample must be finely ground to minimize scattering of the IR radiation.[17][18][19][20][21]

-

Grinding: Grind 1-2 mg of the solid sample with 200-250 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle to obtain a fine, homogeneous mixture.[17]

-

Pellet Formation: Place the mixture into a die set and apply pressure (typically 8,000-10,000 psi) using a hydraulic press to form a transparent or translucent pellet.[17]

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.[18]

Applications in Research and Development

The unique properties of this compound make it a valuable material in a variety of fields.

-

Coatings and Adhesives: It is used as a precursor for silicone resins and as an adhesion promoter in coatings and sealants. The ability to form a durable, cross-linked siloxane network upon curing contributes to enhanced weather resistance and bonding strength.

-

Water Repellents: this compound is widely used as a water-repellent treatment for masonry, concrete, and other porous building materials. Upon application, it reacts with atmospheric carbon dioxide and moisture to form a hydrophobic methylpolysiloxane network within the pores of the substrate.

-

Surface Modification: Its ability to react with surface hydroxyl groups makes it an excellent agent for modifying the surfaces of glass, fillers, and pigments to improve compatibility with polymer matrices and to impart hydrophobicity.

-

Drug Development and Pharmaceuticals: While less common, organosilicon compounds are being explored in drug development. The incorporation of silicon into drug molecules can alter their metabolic stability and pharmacokinetic properties. This compound could serve as a precursor for the synthesis of more complex organosilicon compounds with potential biological activity. Its use as an intermediate in the synthesis of complex drug molecules has been suggested.

Safety and Handling

This compound, particularly in its concentrated aqueous solution form, is a corrosive material.

-

Hazards: It can cause severe skin burns and eye damage. Inhalation of mists or vapors may cause respiratory irritation.[4]

-

Handling: Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations.

Conclusion: A Molecule of Enduring Significance

This compound stands as a testament to the versatility of organosilicon chemistry. Its unique hybrid nature, combining the reactivity of a silanolate with the organic character of a methyl group, provides a powerful tool for materials scientists and chemists. From enhancing the durability of our built environment to offering potential avenues for innovation in high-tech applications, the fundamental properties of this compound ensure its continued importance in both industrial processes and cutting-edge research. A thorough understanding of its synthesis, reactivity, and characterization is paramount for unlocking its full potential.

References

-

Kintek Press. (n.d.). What Is The Step-By-Step Procedure For Making A Kbr Pellet For Ftir? Master Precise Spectroscopy Samples. Retrieved from [Link]

-

Unknown. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

- Goriletsky, V.I., Mitichkin, A.I., Belenko, L.E., & Rebrova, T.P. (2001). IR spectroscopy of KBr salt. Journal of Applied Spectroscopy, 68, 435-438.

-

ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum? Retrieved from [Link]

-

University of Helsinki. (n.d.). Quick User Guide for FT-IR. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Jiangxi Hito Silicone Materials Co., Ltd. (n.d.). Sodium Methylsiliconate H-102. Retrieved from [Link]

- US Patent US7204963B2. (2007).

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

Spectroscopy. (2025, November 17). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. Retrieved from [Link]

-

AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

-

MDPI. (2020, October 25). A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation. Retrieved from [Link]

-

Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]

- CN1218809A. (1999). Process for preparing sodium methyl-silicate.

-

Wikipedia. (n.d.). Methyltrichlorosilane. Retrieved from [Link]

-

SpectraBase. (n.d.). Sodium trimethylsilanolate - Optional[29Si NMR] - Chemical Shifts. Retrieved from [Link]

- Yamagishi, H., Saito, H., Shimokawa, J., & Yorimitsu, H. (2021). Design, Synthesis, and Implementation of Sodium Silylsilanolates as Silyl Transfer Reagents.

- RU2254346C1. (2005). Method of hydrolysis of methyltrichlorosilane and a product of its hydrolysis.

-

NMR Service. (n.d.). (29Si) Silicon NMR. Retrieved from [Link]

-

Diva-Portal.org. (n.d.). New Analytical Methods For Silicone Elastomers Used in Drug Delivery Systems. Retrieved from [Link]

-

CES-Silicones Europe. (n.d.). NEW ANALYTICAL METHODS QUANTIFY SILOXANES IN SILICONE PRODUCTS. Retrieved from [Link]

-

Haz-Map. (n.d.). Sodium methylsiliconate. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Determination of Silicon in Organosilicon Compounds. Retrieved from [Link]

- Sindorf, D. W., & Maciel, G. E. (1983). Solid-state 29Si NMR and Infrared Studies of the Reactions of Mono- and Polyfunctional Silanes with Zeolite Y Surfaces. The Journal of Physical Chemistry, 87(26), 5516-5521.

- Kennan, J. J., Breen, L. L., Lane, T. H., & Taylor, R. B. (1999). Methods for detecting silicones in biological matrixes. Analytical chemistry, 71(15), 3054-3060.

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0228319). Retrieved from [Link]

-

ResearchGate. (n.d.). Typical 29Si NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). 29Si NMR Experiments in Solutions of Organosilicon Compounds. Retrieved from [Link]

-

Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link]

-

Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

ResearchGate. (2025, August 21). Methyl Trichlorosilane Prepared Methyl Sodium Silicate. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

eGrove - University of Mississippi. (2020, May 9). 13C NMR Substituent Effects on para-Substituted Tolans. Retrieved from [Link]

-

RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]

Sources

- 1. How to make an NMR sample [chem.ch.huji.ac.il]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. NP-MRD: 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0177694) [np-mrd.org]

- 5. Methyltrichlorosilane - Wikipedia [en.wikipedia.org]

- 6. RU2254346C1 - Method of hydrolysis of methyltrichlorosilane and a product of its hydrolysis - Google Patents [patents.google.com]

- 7. CN1218809A - Process for preparing sodium methyl-silicate - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 11. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 12. Methods for detecting silicones in biological matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. organomation.com [organomation.com]

- 15. publish.uwo.ca [publish.uwo.ca]

- 16. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 17. kinteksolution.com [kinteksolution.com]

- 18. eng.uc.edu [eng.uc.edu]

- 19. kinteksolution.com [kinteksolution.com]

- 20. scienceijsar.com [scienceijsar.com]

- 21. helsinki.fi [helsinki.fi]

An In-Depth Technical Guide to Sodium Methylsilanetriolate (CAS 16589-43-8): Properties, Synthesis, and Emerging Relevance in Biomedical Science

This technical guide provides a comprehensive overview of sodium methylsilanetriolate, an organosilicon compound with established industrial applications and emerging points of interest for researchers in materials science and the life sciences. While its primary use has been in the construction and coatings industries, the biocompatibility and dermal effects of its underlying chemical structure, methylsilanetriol, are opening new avenues for scientific exploration, particularly for professionals in drug development and dermatology.

Core Chemical and Physical Properties

This compound is an organosilicon compound that exists as a salt. In aqueous solution, it is best understood as the sodium salt of methylsilanetriol.[1] The presence of the sodium ions renders it soluble in water, a key property that distinguishes it from many other silanes and facilitates its use in aqueous formulations.[2]

The core of its reactivity lies in the methylsilanetriol anion, which features a silicon atom bonded to a methyl group and three hydroxyl groups. These silanol (Si-OH) groups are highly reactive and are the basis for the compound's utility.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 16589-43-8 | [3] |

| Molecular Formula | CH₃Na₃O₃Si (trisodium salt) | [3] |

| Molecular Weight | 160.09 g/mol (trisodium salt) | [3] |

| Appearance | Typically supplied as a colorless to light yellow aqueous solution. | [4] |

| Solubility | Freely soluble in water. | |

| pH | Highly alkaline in aqueous solution. | |

| Stability | Stable under normal conditions, but reactive with acids and atmospheric carbon dioxide. | [4] |

Synthesis and Reaction Mechanisms

The synthesis of this compound is typically achieved through a two-step process involving the hydrolysis of a methyl-substituted silane precursor, followed by neutralization with sodium hydroxide.

Synthesis Pathway

The most common precursors are methyltrichlorosilane (CH₃SiCl₃) or methyltrimethoxysilane (CH₃Si(OCH₃)₃).[5] The hydrolysis step cleaves the chloro or methoxy groups, replacing them with hydroxyl groups to form methylsilanetriol (CH₃Si(OH)₃), also known as methylsilicic acid.[5][6] This intermediate is then neutralized with sodium hydroxide to yield the sodium salt in an aqueous solution.

Figure 1: General synthesis pathway for this compound.

Detailed Synthesis Protocol (Based on Patent Literature)

The following protocol is adapted from patent literature and provides a more detailed procedure for the synthesis of the intermediate, methylsilicic acid, from methyltrichlorosilane.[6]

Materials:

-

Monomethyltrichlorosilane (≥98.5%)

-

Hydrochloric acid (18-22%)

-

Sodium hydroxide

-

Purified water

Procedure:

-

Hydrolytic Polycondensation: In a reaction vessel, perform the hydrolytic polycondensation of monomethyltrichlorosilane. This is conducted in the presence of 18-22% hydrochloric acid, which acts as a polymerization inhibitor. The volume ratio of monomethyltrichlorosilane to hydrochloric acid should be between 1:6 and 1:7.[6]

-

Temperature Control: Maintain the reaction temperature between 28-32 °C for 1-2 hours.[6] This controlled temperature is crucial to manage the exothermic reaction and prevent uncontrolled polymerization.

-

Isolation of Methylsilicic Acid: After the reaction period, the resulting methylsilicic acid will precipitate. Separate the solid methylsilicic acid from the hydrochloric acid solution by filtration.

-

Washing: Wash the isolated methylsilicic acid with water to remove residual acid.

-

Neutralization: Add an equivalent amount of sodium hydroxide to the methylsilicic acid. Perform the substitution reaction at 80-90 °C for 0.5-1.5 hours to obtain the final this compound solution.[6]

Note: This protocol is based on patent literature and may require optimization for a laboratory setting.

Mechanism of Action in Industrial Applications

The primary industrial application of this compound is as a water repellent for porous construction materials. Its efficacy is derived from its reaction with atmospheric carbon dioxide. In an aqueous solution, the alkaline this compound reacts with the weakly acidic CO₂ to form a polymethylsiloxane network. This hydrophobic polymer network lines the pores of the substrate, preventing water ingress while maintaining vapor permeability.

Figure 2: Mechanism of water repellency.

Analytical Characterization

The characterization of this compound and its reactions can be performed using several analytical techniques.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify functional groups within a molecule. For organosilicon compounds, characteristic bands for Si-C, Si-O, and O-H (in silanol groups) can be observed.[9] This technique can be used to monitor the conversion of precursors and the formation of the siloxane network upon curing.

-

Titration: The sodium content of a this compound solution can be quantified using acid-base titration due to its alkaline nature.[10][11] Alternatively, more advanced titrimetric methods can be employed for sodium determination.[12]

Relevance for Drug Development Professionals: The Case of Monomethylsilanetriol (MMST)

While there is currently no direct evidence of this compound being used as a pharmaceutical ingredient or in drug delivery systems, its protonated form, monomethylsilanetriol (MMST) , has garnered significant interest in the fields of nutritional science and dermatology.[13][14][15][16][17] For drug development professionals, particularly those working on dermatological formulations or nutritional supplements, the research on MMST provides valuable insights into the biocompatibility and biological activity of the methylsilanetriol moiety.

Bioavailability and Safety of MMST

MMST is marketed as an oral silicon supplement, purported to benefit bone and connective tissue health.[13] Studies have shown that orally ingested MMST is readily absorbed and contributes to the body's silicon pool.[14][16] A key finding is that MMST is metabolized in the body, with a significant portion being converted to orthosilicic acid, the naturally occurring form of dietary silicon.[16]

Toxicological evaluations have indicated that MMST is safe for oral consumption at supplemental levels.[13] Human clinical trials have reported no adverse effects following 4-weeks of supplementation.[16]

Dermatological Applications and Effects

The interest in MMST for dermatological applications stems from the role of silicon in collagen synthesis and connective tissue health. Clinical studies have investigated the effects of oral MMST on skin, hair, and nails.

-

Skin: Oral supplementation with MMST has been shown to lead to significant improvements in facial wrinkles and a reduction in UV spots.[17]

-

Hair and Nails: While the broader benefits for hair and nails are still under investigation, the fundamental role of silicon in keratin-rich tissues suggests a potential for positive effects.

-

Topical Delivery: Research has also demonstrated that topically applied MMST can permeate the skin, delivering silicon to the viable epidermis and dermis, with negligible toxicity to keratinocytes.[15] This opens up possibilities for its inclusion in advanced cosmetic and dermatological formulations.

The findings on MMST suggest that the core methylsilanetriol structure is biocompatible and can exert biological effects. This may inspire future research into the use of functionalized organosilanetriols in areas such as:

-

Topical drug delivery: As a carrier or to improve the formulation of active pharmaceutical ingredients for dermal application.

-

Biomaterial surface modification: The reactive silanol groups could be used to functionalize the surfaces of medical devices or drug delivery nanoparticles.

-

Nutraceuticals and cosmeceuticals: Further development of silicon-based supplements and advanced skincare products.

Conclusion

This compound is a versatile organosilicon compound with a well-established foundation in industrial applications, primarily owing to the reactivity of its silanol groups. While its direct application in the pharmaceutical industry is not yet documented, the growing body of research on its protonated form, monomethylsilanetriol, highlights the biocompatibility and biological activity of the core chemical structure. For researchers and scientists in drug development, the properties of the methylsilanetriol moiety present an intriguing platform for future innovation in areas ranging from dermatological formulations to the surface modification of biomaterials. Further research is warranted to explore the full potential of this and related organosilanetriols in the biomedical field.

References

-

Grober, U., Vormann, J., & Kisters, K. (2021). A toxicological evaluation of monomethylsilanetriol (MMST) stabilized in acacia gum, a novel silicon preparation. Toxicology Reports, 8, 134-143.[13]

-

Jugdaohsingh, R., et al. (2013). The silicon supplement 'Monomethylsilanetriol' is safe and increases the body pool of silicon in healthy Pre-menopausal women. Nutrition & Metabolism, 10(1), 37.[14]

-

Gimenes, R. M., et al. (2019). Topical monomethylsilanetriol can deliver silicon to the viable skin. International Journal of Cosmetic Science, 41(5), 457-462.[15]

-

Jugdaohsingh, R., et al. (2013). The silicon supplement 'Monomethylsilanetriol' is safe and increases the body pool of silicon in healthy Pre-menopausal women. Nutrition & Metabolism, 10(1), 37.[16]

-

de Araújo, L. A., Addor, F. A. S., & Campos, P. M. B. G. M. (2021). Anti-Aging Effects of Monomethylsilanetriol and Maltodextrin-Stabilized Orthosilicic Acid on Nails, Skin and Hair. Cosmetics, 8(3), 77.[17]

-

CN1218809A, Process for preparing sodium methyl-silicate, (1999).[6]

-

Gelest, Inc. (n.d.). Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. Retrieved from [Link][9]

-

Schraml, J. (2002). 29Si NMR chemical shifts of silane derivatives. Chemical Physics Letters, 356(5-6), 453-458.[8]

-

EFSA Panel on Food Additives and Nutrient Sources added to Food (ANS). (2016). Scientific Opinion on the safety of organic silicon (monomethylsilanetriol, MMST) as a novel food ingredient for use in food supplements. EFSA Journal, 14(4), e04436.[18]

-

University of Ottawa. (n.d.). (29Si) Silicon NMR. Retrieved from [Link][7]

-

Wikipedia. (2023). Methyltrichlorosilane. Retrieved from [Link][5]

-

Gelest, Inc. (2015). Safety Data Sheet: SODIUM METHYLSILICONATE, 30% in water.[4]

-

RU2254346C1, Method of hydrolysis of methyltrichlorosilane and a product of its hydrolysis, (2005).[19]

-

Schraml, J., & Bellama, J. M. (1976). Silicon-29 Nuclear Magnetic Resonance. Chemical Shift Substituent Effects. Journal of the American Chemical Society, 98(17), 5173-5177.[20]

-

ResearchGate. (n.d.). FTIR spectrum for higher and lower levels of organosilane concentration... [Image]. Retrieved from [Link][21]

-

Peninsula Polymers. (n.d.). The Science Behind this compound: Properties for Your Applications. Retrieved from [Link][2]

-

ResearchGate. (n.d.). The FTIR data of pure organosilane (green) and the spectrums of... [Image]. Retrieved from [Link][22]

-

Appelhans, D., & Kuckling, D. (2007). Origin of the 29Si NMR chemical shift in R3Si–X and relationship to the formation of silylium (R3Si+) ions. Dalton Transactions, (34), 3749-3756.[23]

-

Marsmann, H. C. (n.d.). Si NMR Some Practical Aspects. Retrieved from [Link][24]

-

PubChem. (n.d.). Sodium methylsilanetriol. Retrieved from [Link][1]

-

Gelest, Inc. (n.d.). Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations.[25]

-

Ataman Kimya. (n.d.). SODIUM METHYL SILICONATE. Retrieved from [Link]

-

Yamagishi, H., Saito, H., Shimokawa, J., & Yorimitsu, H. (2021). Design, Synthesis, and Implementation of Sodium Silylsilanolates as Silyl Transfer Reagents. ACS Catalysis, 11(16), 10095–10103.[26]

-

Ataman Kimya. (n.d.). METHYLSILANETRIOL POTASSIUM. Retrieved from [Link]

-

PubChem. (n.d.). Methylsilanetriol. Retrieved from [Link][27]

-

Babu, K., Maurya, N. K., Mandal, A., & Saxena, V. K. (2016). SYNTHESIS AND CHARACTERIZATION OF SODIUM METHYL ESTER SULFONATE FOR CHEMICALLY-ENHANCED OIL RECOVERY. Brazilian Journal of Chemical Engineering, 33(3), 793-804.[28]

-

Foschiera, J. L., Pizzolato, T. M., & Benvenutti, E. V. (2001). FTIR thermal analysis on organofunctionalized silica gel. Journal of the Brazilian Chemical Society, 12(4), 513-517.[29]

-

Carolina Biological Supply Company. (2023). Solution Preparation Guide. Retrieved from [Link][30]

-

US11104694B2, Method of producing a methylsilicic acid hydrogel with properties of supramolecular structures, and a hydrogel produced using the method, (2021).[31]

-

The Science Company. (n.d.). Preparing Chemical Solutions. Retrieved from [Link][32]

-

King Saud University. (n.d.). Preparation of Solutions. [Presentation].[33]

-

Bains, P., & Kaur, S. (2023). Silicone in Dermatology: An Update. Journal of Cutaneous and Aesthetic Surgery, 16(1), 14–20.[34]

-

Bains, P., & Kaur, S. (2023). Silicone in Dermatology: An Update. Journal of Cutaneous and Aesthetic Surgery, 16(1), 14–20.[35]

-

Chemistry LibreTexts. (2023). 16.9: Preparing Solutions.[36]

-

Dr. Matthews. (2019, April 9). Solution Preparation [Video]. YouTube.[37]

-

Metrohm. (n.d.). H-050_Sodium and Potassium Silicates.[10]

-

Analytik NEWS. (2015). Determine sodium titrimetrically.[11]

-

Food Safety and Inspection Service. (n.d.). Determination of Salt.[38]

-

ITLS Academy. (2023, November 6). Lecture 22 Determination of Sodium by Mohr titration [Video]. YouTube.[39]

-

Grossman, R. (2005). The role of dimethylaminoethanol in cosmetic dermatology. American Journal of Clinical Dermatology, 6(1), 39–47.[40]

-

Smith, G., & G.N., P. (2011). Novel method for determination of sodium in foods by thermometric endpoint titrimetry (TET). Food Chemistry, 124(4), 1735-1739.[12]

Sources

- 1. Sodium methylsilanetriol | CH5NaO3Si | CID 23704354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound|lookchem [lookchem.com]

- 4. gelest.com [gelest.com]

- 5. Methyltrichlorosilane - Wikipedia [en.wikipedia.org]

- 6. CN1218809A - Process for preparing sodium methyl-silicate - Google Patents [patents.google.com]

- 7. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 8. unige.ch [unige.ch]

- 9. researchgate.net [researchgate.net]

- 10. metrohm.com [metrohm.com]

- 11. analytik.news [analytik.news]

- 12. researchgate.net [researchgate.net]

- 13. The silicon supplement ‘Monomethylsilanetriol’ is safe and increases the body pool of silicon in healthy Pre-menopausal women - PMC [pmc.ncbi.nlm.nih.gov]

- 14. semanticscholar.org [semanticscholar.org]

- 15. The silicon supplement 'Monomethylsilanetriol' is safe and increases the body pool of silicon in healthy Pre-menopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. EFSA approves novel silicon for food supplements [nutraingredients.com]

- 19. RU2254346C1 - Method of hydrolysis of methyltrichlorosilane and a product of its hydrolysis - Google Patents [patents.google.com]

- 20. electronicsandbooks.com [electronicsandbooks.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Origin of the 29Si NMR chemical shift in R3Si–X and relationship to the formation of silylium (R3Si+) ions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 24. pascal-man.com [pascal-man.com]

- 25. gelest.com [gelest.com]

- 26. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 27. Methylsilanetriol | CH6O3Si | CID 61844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 28. scielo.br [scielo.br]

- 29. scielo.br [scielo.br]

- 30. knowledge.carolina.com [knowledge.carolina.com]

- 31. US11104694B2 - Method of producing a methylsilicic acid hydrogel with properties of supramolecular structures, and a hydrogel produced using the method - Google Patents [patents.google.com]

- 32. Preparing Chemical Solutions [sciencecompany.com]

- 33. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 34. Silicone in Dermatology: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Silicone in Dermatology: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. chem.libretexts.org [chem.libretexts.org]

- 37. m.youtube.com [m.youtube.com]

- 38. fsis.usda.gov [fsis.usda.gov]

- 39. youtube.com [youtube.com]

- 40. The role of dimethylaminoethanol in cosmetic dermatology - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Sodium Methylsilanetriolate in Sol-Gel Processes: From Precursor Chemistry to Functional Materials

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The sol-gel process represents a cornerstone of modern materials science, offering a versatile wet-chemical route to fabricating inorganic and hybrid materials with tailored properties.[1][2] While traditional precursors like tetraethyl orthosilicate (TEOS) have been extensively studied, the demand for functional materials with specific organic characteristics has propelled the adoption of organosilane precursors. This guide provides an in-depth technical exploration of sodium methylsilanetriolate (Na₃[CH₃Si(O)₃]), an organosilicon compound with unique properties that make it a compelling precursor in advanced sol-gel applications. We will dissect its chemical behavior, the mechanistic pathways of hydrolysis and polycondensation it undergoes, and the critical role of process parameters in dictating the final material architecture. This document serves as a comprehensive resource for researchers aiming to leverage the distinct advantages of this compound in fields ranging from surface engineering to controlled-release systems.

The Foundation: A Primer on Sol-Gel Chemistry

The sol-gel process is a method for producing solid materials from small molecules, transitioning from a colloidal solution (sol) to an integrated, continuous network (gel).[1] The foundational chemistry involves two primary, often simultaneous, reactions:

-

Hydrolysis: Metal alkoxide precursors, such as TEOS (Si(OC₂H₅)₄), react with water. This reaction replaces alkoxide groups (-OR) with hydroxyl groups (-OH).[3][4] Si(OR)₄ + H₂O → (RO)₃Si-OH + R-OH

-

Condensation: The newly formed hydroxyl groups react with each other or with remaining alkoxide groups to form siloxane (Si-O-Si) bridges, releasing water or alcohol as byproducts.[2][3]

-

Water Condensation: (RO)₃Si-OH + HO-Si(OR)₃ → (RO)₃Si-O-Si(OR)₃ + H₂O

-

Alcohol Condensation: (RO)₃Si-OR + HO-Si(OR)₃ → (RO)₃Si-O-Si(OR)₃ + R-OH

-

This polymerization process continues, forming a three-dimensional network that encapsulates the solvent, resulting in a gel. The final properties of the material are exquisitely sensitive to reaction conditions, particularly pH, which dictates the relative rates of hydrolysis and condensation.[5][6]

The Hybrid Advantage: Organically Modified Silicates (ORMOSILs)

While purely inorganic silica matrices are robust, many applications require the integration of organic functionalities. This is achieved using organotrialkoxysilanes with the general structure R'-Si(OR)₃, which generate organically modified silicates (ORMOSILs) or polysilsesquioxanes.[7][8] The organic group (R'), attached to the silicon atom via a hydrolytically stable Si-C bond, is not removed during the sol-gel process and becomes an integral part of the final silica network.[8][9]

This hybrid approach imparts new properties to the material, such as:

-

Hydrophobicity: Achieved with non-polar R' groups like methyl or phenyl.

-

Chemical Functionality: Allows for the introduction of reactive groups (e.g., amino, epoxy) for further chemical modification or specific interactions.

-

Flexibility: Modifies the mechanical properties of the typically brittle silica network.

This compound stands out in this class of precursors due to its unique structure and reactivity, which we will explore next.

A Detailed Profile: this compound (Na₃[CH₃Si(O)₃])

This compound is the sodium salt of methylsilanetriol (CH₃Si(OH)₃). It is an organosilicon compound that serves as a highly reactive precursor for methyl-functionalized silica networks.[10]

Chemical and Physical Properties

Unlike common liquid alkoxide precursors such as methyltrimethoxysilane (MTMS) or methyltriethoxysilane (MTES), this compound is typically supplied as a solid or an aqueous solution.[11] Its key distinction is its high solubility in water, a direct consequence of its ionic nature. This property eliminates the need for co-solvents like ethanol to homogenize the reactants, enabling purely aqueous sol-gel routes.

| Property | Value | Source |

| Chemical Formula | CH₃Na₃O₃Si | [12][13] |

| Molecular Weight | 160.09 g/mol | [12] |

| Appearance | White Powder | [11] |

| Key Feature | High water solubility | |

| Structure | Sodium ion bonded to a methylsilanetriolate group | [10] |

Synthesis Pathway

This compound is typically synthesized via the controlled hydrolysis of methyltrichlorosilane (MTCS) in water, followed by neutralization with sodium hydroxide.[10][14] The initial hydrolysis yields methylsilanetriol and hydrochloric acid. The subsequent addition of a stoichiometric amount of NaOH neutralizes the acid and deprotonates the silanol groups to form the sodium salt.[14]

The Core Mechanism: Gelation with this compound

The use of this compound fundamentally alters the initial steps of the sol-gel process compared to traditional alkoxides. The process is not initiated by hydrolysis in the conventional sense, as the precursor is already in a hydrolyzed, water-soluble form.

Dissolution and pH-Induced Polycondensation

When dissolved in water, this compound provides a solution of methylsilanetriolate anions [CH₃Si(O)₃]³⁻ and sodium cations. The gelation process is initiated not by adding water, but by adjusting the pH. Lowering the pH of the solution protonates the silanolate groups, forming reactive silanol (Si-OH) species.

This pH adjustment is the critical trigger for the polycondensation reactions, which proceed rapidly to form a cross-linked methylsilsesquioxane gel network ([CH₃SiO₁.₅]n).[8] This direct path to polycondensation from a water-soluble precursor is a key advantage, offering faster gelation times and a simplified, alcohol-free reaction system.

The Critical Influence of pH on Gel Structure

As with all sol-gel systems, pH is the master variable controlling the final material architecture. The mechanism of acid or base catalysis on the condensation of silanols determines the morphology of the growing polysiloxane network.[6][15]

-

Acidic Conditions (pH < 7): Under acidic catalysis, the protonation of a silanol group makes the silicon atom more electrophilic and susceptible to nucleophilic attack by another neutral silanol. This mechanism favors the formation of less-branched, linear, or randomly branched polymer chains.[9][15] The resulting gels are often dense, with smaller pores, and the gelation process is slower, allowing for the formation of an extended network.[5][16]

-

Basic Conditions (pH > 7): Under basic catalysis, a silanol group is deprotonated to form a highly nucleophilic silanolate anion. This anion then attacks a neutral silanol species. This reaction pathway favors a more particulate growth mechanism, leading to the formation of highly branched clusters that aggregate into a gel.[9][15] The resulting gels are typically more porous, with a structure composed of aggregated colloidal particles.[6]

The ability to precisely control gel morphology by tuning the pH makes this compound a versatile precursor for creating materials with specific porosity and surface area characteristics.

Caption: Reaction pathway of this compound in an aqueous sol-gel process.

Field-Proven Applications

The unique properties of this compound and the resulting methyl-functionalized silica gels have led to their use in a variety of high-performance applications.

-

Water-Repellent Treatments: The primary application is in the construction industry as a water repellent for masonry, concrete, and limestone.[10][13] When applied to a surface, it reacts with atmospheric carbon dioxide and the substrate to form a durable, hydrophobic polysiloxane network, significantly reducing water absorption without sealing the pores and allowing the material to breathe.[10]

-

Hydrophobic Surface Modification: Its ability to form stable covalent bonds with hydroxyl-rich surfaces like glass and ceramics makes it excellent for creating hydrophobic coatings.[10] This can be achieved under neutral aqueous conditions, avoiding the harsh solvents or acidic conditions required by other precursors.[10]

-

Polymer and Coating Additives: It can be used as a cross-linking agent or additive in various polymer matrices and coatings.[10] The methyl groups enhance compatibility with organic polymers, while the silicate network improves durability, adhesion, and thermal stability.[10]

-

Precursor for Functional Materials: In research and development, it serves as a water-soluble precursor for creating functional hybrid materials. For drug development professionals, this opens possibilities for synthesizing porous methyl-functionalized silica xerogels for controlled drug release, where the hydrophobic methyl groups can modulate the release kinetics of therapeutic agents.[11][17]

Experimental Workflows

Protocol: Synthesis of a Methylsilsesquioxane Hydrogel

This protocol describes a basic, catalyst-free method for preparing a methyl-functionalized hydrogel using an aqueous solution of this compound by adjusting the pH.

Materials:

-

This compound solution (e.g., 30% in water)

-

Deionized Water

-

Hydrochloric Acid (HCl), 1 M solution

-

Beaker, magnetic stirrer, and stir bar

-

pH meter

-

Disposable pipette or burette

Procedure:

-

Preparation of Precursor Solution: In a beaker, dilute the concentrated this compound solution with deionized water to achieve the desired final silica concentration (e.g., 5-10 wt%).

-

Initiation of Gelation: Place the beaker on a magnetic stirrer and begin gentle agitation. Calibrate the pH meter and place the probe in the solution. The initial pH will be highly alkaline.

-

pH Adjustment: Slowly add the 1 M HCl solution dropwise to the stirring precursor solution. Monitor the pH continuously.

-

Observation: As the pH approaches neutral (pH ~7), the solution will begin to increase in viscosity. The point of gelation is typically defined as the point where the vortex from the magnetic stirrer disappears and the solution no longer flows when the beaker is tilted.

-

Casting and Aging: Once the desired viscosity is reached, or just before gelation, stop stirring and pour the sol into a desired mold or container. Seal the container to prevent evaporation and allow the gel to age at room temperature for 24-48 hours. During aging, the condensation reactions continue, strengthening the siloxane network.

-

Washing (Optional): To remove the sodium chloride byproduct, the aged gel can be immersed in deionized water. The water should be exchanged several times over a period of days to allow the salt to diffuse out of the gel matrix.

-

Drying: The final hydrogel can be dried under ambient conditions to form a xerogel or via supercritical drying to form an aerogel.

Workflow Diagram

Caption: Experimental workflow for the synthesis of a methylsilsesquioxane gel.

Conclusion and Future Perspectives

This compound offers a distinct and advantageous pathway in sol-gel synthesis. Its water solubility and pre-hydrolyzed nature simplify processing by eliminating organic co-solvents and enabling rapid, pH-triggered gelation. The integral methyl groups provide a robust method for introducing hydrophobicity and organic character into an inorganic silica network. For researchers, these features allow for the creation of functional materials like hydrophobic coatings, water-repellents, and hybrid matrices for applications in catalysis, separation, and controlled release. Future research will likely focus on co-condensing this compound with other functional silanes to create multifunctional hybrid materials with precisely tailored properties for advanced biomedical and technological applications.

References

- Sol–gel process - Wikipedia.

- Effect of Sol–Gel Silica Matrices on the Chemical Properties of Adsorbed/Entrapped Compounds. MDPI.

- Buy Sodium methylsilanetriol

- The Science Behind Sol-Gel Processes: Ethyl Silicate 50 as a Key Precursor. Ningbo Inno Pharmchem Co., Ltd.

- The Science Behind this compound: Properties for Your Applic

- Substituent Effects on the Sol-Gel Chemistry of Organotrialkoxysilanes. OSTI.GOV.

- Sol-gel processing of silica.

- Study of Sol–gel reaction of organically modified alkoxysilanes. Part I: Investigation of hydrolysis and polycondensation of phenylaminomethyl triethoxysilane and tetraethoxysilane.

- Fig. 1 The three main reaction steps occurring in the sol-gel process...

- Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group.

- Sodium methylsilanetriol | 4493-34-9. Benchchem.

- Sodium methylsilanetriol

- Sol-Gel Principles.

- Figure 1 from HYDROLYSIS AND CONDENSATION OF SILICATES : EFFECTS ON STRUCTURE. Semantic Scholar.

- Sodium methyl silicon

- Sodium methylsilanetriol

- Physicochemical Characterization and Drug Release Properties of Methyl-Substituted Silica Xerogels Made Using Sol–Gel Process. MDPI.

- Why we must modify pH value in sol-gel method ?.

- HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. C.J. BRINKER The most common sol-gel process for making glass or.

- SODIUM METHYL SILICONATE.

- Micron-Sized Thiol-Functional Polysilsesquioxane Microspheres with Open and Interconnected Macropores: Preparation, Characterization and Form

- Silylation of sodium silicate-based silica aerogel using trimethylethoxysilane as alternative surface modification agent.

- Effect of Solution pH on the Surface Morphology of Sol–Gel Derived Silica Gel. CORE.

- Physicochemical Characterization and Drug Release Properties of Methyl-Substituted Silica Xerogels Made Using Sol–Gel Process. NIH.

- Sol–Gel Synthesized Silica/Sodium Alginate Hybrids: Comprehensive Physico-Chemical and Biological Characteriz

- Synthesis of silica nanoparticles

- Highly Porous Silica Network Prepared from Sodium Metasilicate.

- Exploring the Versatile Uses of Sodium Metasilicate.

- Biomimetic Sol–Gel Chemistry to Tailor Structure, Properties, and Functionality of Bionanocomposites by Biopolymers and Cells. MDPI.

- Sodium silicate-derived aerogels: effect of processing parameters on their applic

- Synthesis of Controlled-Size Silica Nanoparticles from Sodium Metasilicate and the Effect of the Addition of PEG in the Size Distribution. MDPI.

- Flow chart of silica synthesis using a sodium silicate precursor...

- Effect of solution pH on the surface morphology of sol–gel derived silica gel.

- THE INFLUENCE OF PARAMETERS IN SILICA SOL-GEL PROCESS. BULLETIN OF TRANSILVANIA UNIVERSITY OF BRASOV.

- (PDF) Sol-gel Chemistry in Medicinal Science.

-

Reaction Mechanism of Sodium Silicate Formation[14]. ResearchGate.

- SYNTHESIS AND CHARACTERIZATION OF SODIUM SILICATE-BASED MESOPOROUS SILICA FROM SILICA SAND IN WEST SUM

- Preparation and characterization of polysilsesquioxane particles containing UV-absorbing groups. OUCI.

- Sodium Metasilicate Applications.

- (PDF)

Sources

- 1. Sol–gel process - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. webbut.unitbv.ro [webbut.unitbv.ro]

- 7. mdpi.com [mdpi.com]

- 8. osti.gov [osti.gov]

- 9. Physicochemical Characterization and Drug Release Properties of Methyl-Substituted Silica Xerogels Made Using Sol–Gel Process - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buy this compound | 16589-43-8 [smolecule.com]

- 11. nbinno.com [nbinno.com]

- 12. No results for search term "3D-RAA58943" | CymitQuimica [cymitquimica.com]

- 13. nama-group.com [nama-group.com]

- 14. Sodium methylsilanetriol | 4493-34-9 | Benchchem [benchchem.com]

- 15. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 16. files01.core.ac.uk [files01.core.ac.uk]

- 17. Physicochemical Characterization and Drug Release Properties of Methyl-Substituted Silica Xerogels Made Using Sol–Gel Process [mdpi.com]

Environmental impact of Sodium methylsilanetriolate in construction

An In-depth Technical Guide to the Environmental Profile of Sodium Methylsilanetriolate in the Construction Sector

Abstract

This compound has emerged as a key material in the construction industry, prized for its efficacy as a penetrating water repellent for mineral substrates. Its application is intended to enhance the durability and longevity of building materials, a cornerstone of sustainable construction practices. This technical guide provides a comprehensive analysis of the environmental impact of this compound, structured through a life cycle assessment (LCA) framework. We will delve into its chemical behavior, environmental fate, ecotoxicological profile, and the analytical methodologies required for its detection. This document is intended for researchers, environmental scientists, and professionals in the construction materials industry, offering a synthesis of current knowledge to inform both research and application.

Introduction to this compound

This compound (SMS) is an aqueous solution of an organosilicon compound, specifically the sodium salt of methylsilanetriol. It is widely utilized as a surface treatment for porous construction materials such as concrete, brick, natural stone, and plaster.[1] Upon application, it penetrates the substrate and undergoes a chemical reaction with atmospheric carbon dioxide. This reaction forms an insoluble, hydrophobic polymethylsiloxane layer within the pores of the material.[1][2] This barrier significantly reduces water absorption, thereby protecting the structure from moisture-related damage like freeze-thaw cycles, efflorescence, and reinforcement corrosion, all while maintaining the material's natural vapor permeability.[1][2] The use of such protective agents aligns with the principles of sustainable construction by extending the service life of building components and reducing the need for repairs and replacements.[3]

The Life Cycle of this compound in Construction

A comprehensive evaluation of the environmental impact of any building material necessitates a life cycle assessment (LCA) approach.[4][5] This "cradle-to-grave" analysis considers all stages, from raw material extraction to end-of-life disposal.[4][6]

Caption: Proposed Biodegradation Pathway for Methylsilanetriol.

Ecotoxicity

Extensive studies on commercially important organosilicon materials have generally concluded that they do not appear to present a significant ecological threat. [7]Their potential for hazard is a function of toxicity, persistence, and bioaccumulation. [7]Low molecular weight siloxanes have shown very low biomagnification factors in aquatic organisms. [8]A safety data sheet for the related potassium methylsilanetriolate indicates that it is not classified as a PBT (Persistent, Bioaccumulative, and Toxic) or vPvB (very Persistent and very Bioaccumulative) substance. [9]The primary ecotoxicological concern would be a localized, acute effect from a significant release of the highly alkaline, unreacted solution into an aquatic environment, which would drastically alter the pH. However, this is an unlikely scenario under normal use conditions.

Human Health

In its concentrated form, this compound is a corrosive alkaline substance that can cause severe skin burns and eye damage. [10][11]Once reacted and cured within the building material, it is inert and poses no direct risk. In vivo studies on related compounds like monomethylsilanetriol (MMST) taken as an oral supplement have shown it to be safe and absorbed, with evidence of metabolism to orthosilicic acid. [12]This suggests that if small amounts were to leach and be ingested, they would likely be metabolized and excreted.

Analytical Methodologies for Environmental Monitoring

To conduct a thorough risk assessment and monitor the potential environmental presence of methylsilanetriol, robust analytical methods are required. [13]The detection of polar, non-volatile compounds like silanetriols in complex environmental matrices such as water and soil presents analytical challenges.

Experimental Protocol: Sample Analysis Workflow

A typical workflow for the analysis of methylsilanetriol in a water sample would involve the following steps:

-

Sample Collection & Preservation: Collect water samples in clean, pre-rinsed containers. Preserve by refrigeration at 4°C to minimize microbial activity. [14]2. Sample Preparation (Solid Phase Extraction):

-

Filter the water sample to remove suspended solids.

-

Pass a known volume of the filtered sample through a solid-phase extraction (SPE) cartridge containing a suitable sorbent (e.g., polystyrene-divinylbenzene). [14]This step concentrates the analyte from the large water volume.

-

Wash the cartridge to remove interfering compounds.

-

Elute the methylsilanetriol from the cartridge using a small volume of an appropriate organic solvent (e.g., methanol).

-

-

Derivatization (Optional but often necessary): Silanols can be difficult to analyze directly by gas chromatography (GC). A derivatization step, such as silylation, can be used to convert the polar Si-OH groups into less polar, more volatile derivatives, making them amenable to GC analysis.

-

Instrumental Analysis:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying organic compounds. [15]The derivatized sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the column. The mass spectrometer then fragments the molecules and detects the fragments, providing a "fingerprint" for identification and quantification.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For direct analysis without derivatization, LC-MS/MS is a suitable alternative. It separates compounds in the liquid phase and can detect polar molecules with high sensitivity and selectivity. [15]5. Quantification: A calibration curve is generated using certified standards of methylsilanetriol to accurately determine its concentration in the original sample.

-

Caption: Analytical Workflow for Methylsilanetriol in Water.

Conclusion and Future Outlook

This compound serves a valuable function in modern construction by enhancing the durability of building materials. Based on current evidence, its environmental impact during the use and end-of-life phases appears to be low. The active ingredient forms a stable, inert polymer within the substrate, and its primary hydrolysis product, methylsilanetriol, is related to compounds that have been shown to biodegrade in soil. [16] The most significant environmental considerations are the energy consumption and emissions associated with its production and the health and safety risks related to the handling of the alkaline solution during application. The potential for leaching from treated surfaces under normal conditions is considered low, but further long-term studies under various environmental conditions would be beneficial to fully characterize this process.

The continued use of this compound can be seen as a net positive from a resource efficiency perspective, as extending the lifespan of concrete and masonry reduces the significant environmental burden associated with their replacement. [3]Future research should focus on developing more comprehensive life cycle inventories for organosilicon-based construction materials and refining analytical methods for trace-level detection of their degradation products in the environment.

References

-

Sabourin, C. L., Carpenter, J. C., Leib, T. K., & Spivack, J. L. (1996). Biodegradation of dimethylsilanediol in soils. Applied and Environmental Microbiology, 62(12), 4352–4360. [Link]

-

PMC - NIH. (n.d.). Biodegradation of dimethylsilanediol in soils. Retrieved from [Link]

-

PubMed. (1996). Biodegradation of dimethylsilanediol in soils. Retrieved from [Link]

-

Frye, C. L. (1988). The environmental fate and ecological impact of organosilicon materials: a review. Science of The Total Environment, 73(1-2), 17-22. [Link]

-

Knowledge. (2024). Silicone in Environmentally Friendly Building Materials. Retrieved from [Link]

-

Ataman Kimya. (n.d.). SODIUM METHYL SILICONATE. Retrieved from [Link]

- GESAMP. (1986). Review of potentially harmful substances: organosilicon compounds (silanes and siloxanes). IMO/FAO/UNESCO/WMO/WHO/IAEA/UN/UNEP Joint Group of Experts on the Scientific Aspects of Marine Pollution.

-

Jugdaohsingh, R., et al. (2013). The silicon supplement 'Monomethylsilanetriol' is safe and increases the body pool of silicon in healthy Pre-menopausal women. Nutrition & Metabolism, 10(1), 37. [Link]

-

SciSpace. (n.d.). Potential contribution of organosilicon compounds to reduced leaching of biocides in wood protection. Retrieved from [Link]

-

Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

-

ITRC. (n.d.). 10 Analytical Methods - Soil Background and Risk Assessment. Retrieved from [Link]

-

Silibase Silicone. (2025). Waterproofing Mechanism of Sodium Methyl Silicate. Retrieved from [Link]

-

ATSDR. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]

-

USGS. (n.d.). Methods of Analysis by the US Geological Survey. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2024). Safety Data Sheet: Potassium methylsilanetriolate. Retrieved from [Link]

-

MDPI. (n.d.). Special Issue : Fate of Organosilicon Compounds in the Environment. Retrieved from [Link]

-

PMC - PubMed Central. (n.d.). Analytical methods for determining environmental contaminants of concern in water and wastewater. Retrieved from [Link]

-

ChemMasters. (2018). SAFETY DATA SHEET. Retrieved from [Link]

-

NJ.gov. (2002). HAZARD SUMMARY: SODIUM METHYLATE. Retrieved from [Link]

-

Silibase Silicone. (2025). Sodium Methyl Silicate Waterproofing Construction Guide. Retrieved from [Link]

-

SAICM Knowledge. (2021). Chemicals of Concern in the Building and Construction Sector. Retrieved from [Link]

-

ResearchGate. (n.d.). Leaching of calcium and silicon from cement composites in the aggressive environment. Retrieved from [Link]

-

MDPI. (2023). Advances in the Experiments of Leaching in Cement-Based Materials and Dissolution in Rocks. Retrieved from [Link]

-

Athena Sustainable Materials Institute. (n.d.). LIFE CYCLE INVENTORY ANALYSES OF BUILDING ENVELOPE MATERIALS. Retrieved from [Link]

-

Patsnap Eureka. (2025). How sodium silicate enhances waterproofing solutions? Retrieved from [Link]

-

IOPscience. (2020). Effective ways to reduce leaching and formation of efflorescence on structures. Retrieved from [Link]

-

MATEC Web of Conferences. (n.d.). Life Cycle Assessment (LCA) in building materials industry. Retrieved from [Link]

-

PMC - NIH. (2018). Evaluation of the impact of construction products on the environment by leaching of possibly hazardous substances. Retrieved from [Link]

-

ResearchGate. (2025). Effective ways to reduce leaching and formation of efflorescence on structures. Retrieved from [Link]

-

MDPI. (n.d.). Modelling Leaching Using C-S-H Solid Solutions. Retrieved from [Link]

-

MDPI. (n.d.). Biodegradation of Biodegradable Polymers in Mesophilic Aerobic Environments. Retrieved from [Link]

-

PubMed. (2005). Final report on the safety assessment of potassium silicate, sodium metasilicate, and sodium silicate. Retrieved from [Link]

-

ResearchGate. (2018). Evaluation of the impact of construction products on the environment by leaching of possibly hazardous substances. Retrieved from [Link]

-

Patsnap Eureka. (2025). How sodium silicate enhances mold resistance in construction materials? Retrieved from [Link]

-

Athena Sustainable Materials Institute. (n.d.). Publications. Retrieved from [Link]

-

Patsnap Eureka. (2025). Impact of sodium silicate on road pavement durability. Retrieved from [Link]

-

MDPI. (2023). Life Cycle Assessment and Environmental Impacts of Building Materials: Evaluating Transport-Related Factors. Retrieved from [Link]

-

ResearchGate. (2022). Building material toxicity and life cycle assessment: A systematic critical review. Retrieved from [Link]

-

IAEA. (n.d.). Regulatory Control of Exposure Due to Radionuclides in Building Materials and Construction Materials. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. Waterproofing Mechanism of Sodium Methyl Silicate - Knowledge [silibasesilicone.com]

- 3. anysiliconerubber.com [anysiliconerubber.com]

- 4. matec-conferences.org [matec-conferences.org]

- 5. mdpi.com [mdpi.com]

- 6. calculatelca.com [calculatelca.com]

- 7. The environmental fate and ecological impact of organosilicon materials: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. gesamp.org [gesamp.org]

- 9. chemos.de [chemos.de]

- 10. chemmasters.net [chemmasters.net]

- 11. fishersci.com [fishersci.com]

- 12. The silicon supplement ‘Monomethylsilanetriol’ is safe and increases the body pool of silicon in healthy Pre-menopausal women - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pubs.usgs.gov [pubs.usgs.gov]

- 15. Analytical methods for determining environmental contaminants of concern in water and wastewater - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

An In-Depth Technical Guide to the Early Research on the Gel-Forming Properties of Sodium Methyl Siliconate

This guide provides a detailed exploration of the foundational principles and early research concerning the gel-forming properties of Sodium Methyl Siliconate (SMS). Designed for researchers, scientists, and professionals in drug development and material science, this document elucidates the core mechanisms, influencing factors, and early experimental approaches to understanding this versatile organosilicon compound.

Introduction: The Emergence of a Reactive Siliconate

Sodium Methyl Siliconate, an organosilicon compound soluble in water, represents a unique bridge between inorganic silicates and silicone polymers. Its significance in early material science stemmed from a deceptively simple yet powerful property: the ability to transition from a stable aqueous solution to a durable, water-repellent gel. This transition, driven by hydrolysis and subsequent condensation, is the cornerstone of its utility, particularly in the treatment of porous mineral substrates where it forms an insoluble, hydrophobic network.[1] Early investigations were not merely academic; they were driven by the need to create effective and permanent water repellents for construction materials.[2] This guide revisits the fundamental chemistry and pivotal research that first characterized this critical sol-to-gel transformation.

The Sol-Gel Transition: Mechanism of Gel Formation

The gelation of Sodium Methyl Siliconate is not an instantaneous event but a controlled, two-step chemical process. It begins with a stable, alkaline aqueous solution (the "sol") and ends with a cross-linked, three-dimensional siloxane network (the "gel"). This transformation is primarily initiated by a reduction in pH, most commonly through interaction with atmospheric carbon dioxide.[1][3]

Step 1: Hydrolysis and Activation

The commercially available form of SMS is a sodium salt, which is highly alkaline and stable in water. The first step towards gelation is the hydrolysis of the siliconate anion to form its corresponding silanol, methylsilanetriol (CH₃Si(OH)₃). This reaction is triggered by the neutralization of the solution by a weak acid.[4][5]

Reaction with Atmospheric CO₂: When exposed to air, carbon dioxide dissolves in the aqueous solution to form carbonic acid (H₂CO₃), which subsequently neutralizes the sodium hydroxide present, driving the equilibrium towards the formation of reactive silanol groups.[1][5]

-

2 CH₃Si(OH)₂O⁻Na⁺ + CO₂ + H₂O → 2 CH₃Si(OH)₃ + Na₂CO₃

This activation step is critical; it converts the stable, water-soluble salt into highly reactive monomers poised for polymerization.

Step 2: Polycondensation and Network Formation

Once formed, the methylsilanetriol monomers are unstable and readily undergo polycondensation. In this process, silanol groups from adjacent molecules react with one another to form strong, stable siloxane (Si-O-Si) bonds, releasing a molecule of water with each linkage.[6][7][8]

-

CH₃Si(OH)₃ + HO-Si(OH)₂CH₃ → (HO)₂ (CH₃)Si-O-Si(CH₃)(OH)₂ + H₂O

As this reaction propagates, a three-dimensional network of polymethylsiloxane chains is built. This growing network increases the viscosity of the solution until a critical point—the gel point —is reached, where the solution transitions from a viscous liquid to an elastic solid. The resulting hydrogel structure traps the remaining water and sodium carbonate within its porous matrix.[8]

Critical Factors Influencing Gelation

Early researchers quickly identified that the sol-gel transition is not immutable. Several key environmental and compositional factors dictate the rate of gelation and the properties of the final gel. Understanding these parameters was essential for controlling the reaction for practical applications.

| Parameter | Effect on Gelation Time | Effect on Gel Strength | Causality and Scientific Rationale |

| pH | Decreases significantly as pH is lowered from high alkalinity. | Increases (to a point). | Lowering the pH accelerates the initial hydrolysis step, increasing the concentration of reactive silanol monomers available for condensation.[5][9] This leads to a more rapid formation of the gel network. |

| Concentration | Decreases as concentration increases. | Increases. | A higher concentration of siliconate means there are more reactive sites per unit volume. This increases the probability of molecular collisions, accelerating the condensation rate and forming a denser, stronger network.[9][10] |

| Temperature | Decreases as temperature increases. | Variable. | Higher temperatures increase the kinetic energy of the molecules, accelerating both the hydrolysis and condensation reaction rates according to Arrhenius principles.[9][10] However, very rapid gelation can sometimes lead to a less ordered, weaker network structure. |

| Additives (Salts/Ions) | Variable. | Generally increases with divalent cations (e.g., Ca²⁺, Mg²⁺). | The presence of salts can influence the ionic strength of the solution, affecting the stability of the silanol intermediates. Divalent ions, in particular, can act as cross-linking agents between silanol groups, enhancing gel strength.[9] |

Foundational Experimental Methodologies

The characterization of gel formation in its early stages relied on direct, observable, and reproducible protocols. These methods, while less sophisticated than modern thermal or spectroscopic analysis[11][12], provided the critical data needed to understand and harness the gelation process.

Protocol 1: Induction and Observation of Gelation

This protocol describes a fundamental experiment to observe the gelation of SMS initiated by atmospheric carbon dioxide.

Objective: To determine the gel time of a diluted SMS solution under ambient conditions.

Methodology:

-

Preparation of Solution: Prepare a 3% (by solids) aqueous solution of Sodium Methyl Siliconate from a concentrated stock (e.g., 30-40%).[13] This is a typical concentration for achieving a manageable gel time for observation.

-

Exposure: Pour 100 mL of the diluted solution into a 250 mL beaker, ensuring a wide surface area is exposed to the atmosphere.

-

Initiation: Do not cover the beaker. The naturally present carbon dioxide in the air will begin to dissolve into the solution, initiating the hydrolysis reaction.

-

Monitoring the Gel Point:

-

At regular intervals (e.g., every 15 minutes), gently tilt the beaker to a 45-degree angle.

-

The "gel time" is recorded at the point when the solution no longer flows and the surface remains static upon tilting.

-

-

Aging and Observation: Allow the stable gel to stand, covered, for 24 hours. Observe and record any physical changes, such as shrinkage or the expulsion of water from the gel matrix (syneresis).[9]

Self-Validation: The experiment is validated by the reproducible transition from a low-viscosity liquid to a non-flowing solid. Variation in ambient humidity and airflow can affect CO₂ absorption and thus gel time, a key variable noted in early research.

Significance in Early Material Science

The true value of this early research was in its direct application. The ability of Sodium Methyl Siliconate to form a water-insoluble gel in situ was revolutionary for the field of masonry and concrete protection.

-

Penetration and In-Pore Solidification: Unlike film-forming coatings that sit on the surface, the low viscosity of the SMS solution allowed it to penetrate deep into the porous structure of materials like brick, concrete, and stone.

-

Formation of a Hydrophobic Barrier: The subsequent gelation, triggered by atmospheric CO₂, formed a permanent, hydrophobic polymethylsiloxane network within these pores. This network chemically bonds to the substrate, creating an integral barrier that repels water while still allowing the material to "breathe" (i.e., remain permeable to water vapor).[1]

-

Durability: Because the gel was formed chemically within the substrate, it was highly resistant to weathering, UV degradation, and abrasion, providing long-lasting protection.

Early challenges, such as the formation of white sodium carbonate deposits on colored surfaces, were also a direct consequence of the gelation chemistry and became a focus for further refinement of the technology.[3]

Conclusion